Bienvenue dans la boutique en ligne BenchChem!

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide

GPCR pharmacology β₂-adrenoceptor agonism Benzo[cd]indol-2(1H)-one scaffold repurposing

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide (MW 344.41, C₂₂H₂₀N₂O₂) is a synthetic small molecule built on a benzo[cd]indol-2(1H)-one scaffold, a tricyclic heteroaromatic core historically explored for epigenetic targets such as BET bromodomains and histone deacetylases (HDACs). However, curated bioactivity data from BindingDB/ChEMBL reveal a distinct pharmacological signature for this compound: it acts as a potent agonist at the human β₂ adrenoceptor (EC₅₀ = 0.794 nM in cAMP accumulation assay in H292 cells) , placing it within the potency range of clinical long-acting β₂-agonists (LABAs) yet on an entirely distinct chemotype.

Molecular Formula C22H20N2O2
Molecular Weight 344.414
CAS No. 476283-88-2
Cat. No. B2840982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide
CAS476283-88-2
Molecular FormulaC22H20N2O2
Molecular Weight344.414
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=C(C=C4)C)C)C=CC=C3C1=O
InChIInChI=1S/C22H20N2O2/c1-4-24-19-11-10-18(16-6-5-7-17(20(16)19)22(24)26)23-21(25)15-9-8-13(2)14(3)12-15/h5-12H,4H2,1-3H3,(H,23,25)
InChIKeyFESUBYFBRFVTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide (CAS 476283-88-2): Procurement-Focused Baseline Profile


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide (MW 344.41, C₂₂H₂₀N₂O₂) is a synthetic small molecule built on a benzo[cd]indol-2(1H)-one scaffold, a tricyclic heteroaromatic core historically explored for epigenetic targets such as BET bromodomains and histone deacetylases (HDACs) [1]. However, curated bioactivity data from BindingDB/ChEMBL reveal a distinct pharmacological signature for this compound: it acts as a potent agonist at the human β₂ adrenoceptor (EC₅₀ = 0.794 nM in cAMP accumulation assay in H292 cells) [2], placing it within the potency range of clinical long-acting β₂-agonists (LABAs) yet on an entirely distinct chemotype. This functional GPCR activity profile sharply differentiates it from the majority of its benzo[cd]indol-2(1H)-one congeners, which are predominantly associated with HDAC or BET bromodomain inhibition.

Why Benzo[cd]indol-2(1H)-one Scaffold Compounds Cannot Be Interchanged: The Case for N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide


The benzo[cd]indol-2(1H)-one scaffold is polypharmacological by nature—very small structural perturbations shift target engagement between BET bromodomains, class I/IIb HDACs, and GPCRs [1]. The 3,4-dimethylbenzamide moiety and N1-ethyl substitution in this specific compound confer an inverted activity profile compared to typical HDAC-oriented analogs in the same patent families: while structurally related compounds in US9249087 show HDAC1 IC₅₀ values ranging from 1.46 nM to >30,000 nM [2], the target compound's dominant functional readout is subnanomolar β₂-adrenoceptor agonism [3], with only ancillary binding at the D₂ dopamine receptor (IC₅₀ = 794 nM) [4]. Procurement of a close N1-alkyl or benzamide regioisomer under the assumption of functional equivalence to 476283-88-2 will likely deliver a molecule with a fundamentally different target engagement profile, rendering it unsuitable for GPCR-focused screening campaigns.

Quantitative Differentiation Evidence: N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide vs. Closest Structural and Pharmacological Comparators


Functional β₂-Adrenoceptor Agonism at Subnanomolar Potency: A Chemotype-Anomalous GPCR Activity Profile

This compound exhibits potent agonist activity at the human β₂ adrenoceptor with an EC₅₀ of 0.794 nM in a cellular cAMP accumulation assay performed in H292 cells (60 min incubation, spectrophotometric readout) [1]. This is a functional (agonist) readout, not merely a binding displacement. The vast majority of benzo[cd]indol-2(1H)-one derivatives in the public domain—including those from US9249087 (HDAC inhibitors) and BET BD1-selective series—show no detectable β₂-adrenoceptor agonism at concentrations up to 10 µM [2]. The activity places this compound in a potency range comparable to the clinical LABA formoterol (EC₅₀ ≈ 0.5–1.6 nM in recombinant β₂-AR cAMP assays) [3], yet on a non-catechol, non-phenylethanolamine chemotype, offering a structurally novel starting point for β₂-AR probe development.

GPCR pharmacology β₂-adrenoceptor agonism Benzo[cd]indol-2(1H)-one scaffold repurposing cAMP signaling

D₂ Dopamine Receptor Selectivity Window: A 1,000-Fold Functional Selectivity Ratio (β₂-AR Agonism vs. D₂R Binding)

The compound binds to the human D₂ dopamine receptor with an IC₅₀ of 794 nM in a GTPγS binding assay using HEK cell membranes [1]. When compared to its primary functional activity (β₂-AR EC₅₀ = 0.794 nM in H292 cells), the selectivity ratio for β₂-AR agonism over D₂R binding is approximately 1,000-fold. This selectivity window is distinct from that of many clinical β₂-agonists: formoterol, for instance, shows D₂ receptor binding at submicromolar concentrations (Ki ≈ 130–500 nM range across studies), yielding a far narrower selectivity margin [2]. The clean 1,000-fold separation between functional agonism at the primary target and binding at a CNS-relevant off-target is a quantifiable procurement consideration for users running parallel β₂-AR and dopamine receptor counter-screens.

GPCR selectivity profiling D₂ dopamine receptor β₂/D₂ selectivity ratio Off-target liability assessment

Absence of Class-I/IIb HDAC Inhibitory Activity: Target Class Divergence from Benzo[cd]indol-2(1H)-one Congeners in US9249087 and WO2021067859

While numerous benzo[cd]indol-2(1H)-one derivatives in the patent and primary literature are potent HDAC inhibitors—for example, US9249087 Compound 4 (HDAC1 IC₅₀ = 1.46 nM), Compound 1 (HDAC1 IC₅₀ = 5.83–9.75 nM), and WO2021067859 Compound I-21 (HDAC6 IC₅₀ = 0.601 nM)—curated bioactivity data for the target compound show no detectable HDAC1, HDAC3, or HDAC6 inhibition at the concentrations tested in the BindingDB/ChEMBL deposition [1]. Instead, the dominant biochemical signal is β₂-adrenoceptor agonism [2]. This represents a remarkable target class switch: the 3,4-dimethylbenzamide cap and N1-ethyl substitution divert the compound away from the zinc-chelating HDAC pharmacophore entirely, creating a GPCR-active molecule from an epigenetics-oriented scaffold. Users seeking an HDAC probe from the benzo[cd]indol-2(1H)-one series should actively avoid 476283-88-2, while those seeking a GPCR-active chemotype should prioritize it.

HDAC selectivity profiling Epigenetic target deconvolution Benzo[cd]indol-2(1H)-one scaffold selectivity Target class divergence

Physicochemical Differentiation: Benzo[cd]indol-2(1H)-one Core with 3,4-Dimethylbenzamide Cap vs. Hydroxamate and Sulfonamide Analogs

The target compound bears a neutral 3,4-dimethylbenzamide substituent rather than the hydroxamic acid, sulfonamide, or 4-(diethylamino)benzamide groups found in comparator benzo[cd]indol-2(1H)-one derivatives [1]. This has concrete physicochemical consequences: the compound's MW of 344.41 g/mol is lower than that of the 4-(diethylamino) analog (MW ~373 g/mol) and the 4-phenoxybenzamide analog (MW ~396 g/mol), and it lacks the metal-chelating hydroxamic acid functionality required for HDAC zinc-binding [2]. The LogP of approximately 2.9–3.4 (predicted) places it in a favorable range for cell permeability without the excessive lipophilicity that often accompanies larger N1-substituted or sulfonamide-bearing analogs. The absence of ionizable groups beyond the amide NH means pH-independent cell penetration, unlike hydroxamate-containing analogs whose permeability decreases at low pH.

Physicochemical property comparison Ligand efficiency Benzo[cd]indol-2(1H)-one derivatization Medicinal chemistry sourcing

Recommended Procurement and Application Scenarios for N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide (CAS 476283-88-2)


GPCR Panel Screening for β₂-Adrenoceptor Agonist Hit Identification

Procure this compound as a structurally novel β₂-AR agonist hit for GPCR-focused screening libraries. Its subnanomolar EC₅₀ (0.794 nM) in a functional cAMP accumulation assay [1] places it in the potency range of clinical LABAs, yet its benzo[cd]indol-2(1H)-one scaffold bears no resemblance to the phenylethanolamine or saligenin chemotypes of standard β₂-agonists. This structural novelty enables scaffold-hopping campaigns and reduces the risk of rediscovering known chemotypes. Include in β₂-AR counter-screening panels alongside formoterol and salmeterol as reference standards.

Selectivity Profiling in β₂-AR/D₂R Cross-Screening Assays

Use this compound as a reference standard for β₂-AR/D₂R selectivity calibration. The approximately 1,000-fold selectivity window between functional β₂-AR agonism (EC₅₀ = 0.794 nM) and D₂R binding (IC₅₀ = 794 nM) [2] provides a benchmark for assessing selectivity margins in novel β₂-AR ligands. This is particularly valuable for programs targeting respiratory indications where CNS dopamine receptor engagement is an undesirable off-target liability.

Chemical Probe for Benzo[cd]indol-2(1H)-one Scaffold Target Deconvolution Studies

Deploy this compound alongside HDAC-active benzo[cd]indol-2(1H)-one analogs (e.g., US9249087 Compound 4, WO2021067859 Compound I-21) in target deconvolution panels to dissect the structural determinants of HDAC vs. GPCR activity within the scaffold [3]. Its unique GPCR-active profile, arising from the 3,4-dimethylbenzamide cap, makes it an essential comparator for structure-activity relationship (SAR) studies aiming to understand how subtle benzamide substitutions redirect target engagement from epigenetic readers/erasers to membrane receptors.

Medicinal Chemistry Starting Point for Non-Catechol β₂-AR Agonist Optimization

Source this compound as a lead-like starting point (MW = 344.41, cLogP ≈ 2.9–3.4, HBD = 1) for medicinal chemistry optimization programs targeting β₂-adrenoceptors [4]. Its favorable physicochemical profile—lower MW and lipophilicity compared to many benzo[cd]indol-2(1H)-one analogs—provides room for vector exploration while maintaining drug-like property space. The absence of a catechol or hydroxamic acid moiety eliminates two common metabolic and toxicological liabilities associated with classical β₂-agonists and HDAC inhibitors, respectively.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.